1-[(3-Methylphenyl)sulfonyl]piperazine
CAS No.: 877964-50-6
Cat. No.: VC4859224
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877964-50-6 |
|---|---|
| Molecular Formula | C11H16N2O2S |
| Molecular Weight | 240.32 |
| IUPAC Name | 1-(3-methylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C11H16N2O2S/c1-10-3-2-4-11(9-10)16(14,15)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 |
| Standard InChI Key | NQUFUYGHYMSRSO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2 |
Introduction
Chemical Identity and Structural Characteristics
1-[(3-Methylphenyl)sulfonyl]piperazine belongs to the class of arylsulfonylpiperazines. Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.32 g/mol . Key structural features include:
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A piperazine core substituted with a sulfonyl group.
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A 3-methylphenyl ring attached to the sulfonyl moiety.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂S | |
| Molecular Weight | 240.32 g/mol | |
| logP | 1.936 | |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2 | |
| InChI Key | NQUFUYGHYMSRSO-UHFFFAOYSA-N |
The compound’s logP value of 1.936 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . Its polar surface area (PSA) is 34.51 Ų, typical for sulfonamides, which may influence membrane permeability .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1-[(3-Methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 3-methylbenzenesulfonyl chloride under basic conditions . A generalized procedure includes:
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Sulfonylation: Piperazine reacts with 3-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) in the presence of a base (e.g., triethylamine or potassium carbonate).
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Purification: The crude product is purified via column chromatography or recrystallization .
Reaction Mechanisms
The sulfonylation proceeds via a nucleophilic substitution mechanism, where the piperazine’s amine group attacks the electrophilic sulfur atom in the sulfonyl chloride. Steric and electronic effects of the 3-methyl group on the phenyl ring may influence reaction kinetics.
Spectroscopic and Analytical Data
Spectral Characterization
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¹H NMR: Peaks corresponding to the piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) are observed .
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¹³C NMR: Signals for the sulfonyl-linked carbon (δ ~45 ppm) and aromatic carbons (δ 120–140 ppm) are notable .
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Mass Spectrometry: The molecular ion peak at m/z 240.32 (M⁺) confirms the molecular weight .
Table 2: Key Spectral Assignments
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.8–3.2 (piperazine -NCH₂), δ 7.2–7.4 (aryl -CH) | |
| ¹³C NMR | δ 44.8 (piperazine -NCH₂), δ 126–138 (aryl -C) | |
| IR | ν 1150–1350 cm⁻¹ (S=O stretching) |
Research Applications and Biological Relevance
Material Science
The compound’s rigid sulfonamide structure makes it a candidate for crystal engineering. Related sulfonylpiperazines form stable crystalline lattices via hydrogen bonding and π-π interactions .
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